molecular formula C35H45N7O7 B1667401 Angiotensin pentapeptide CAS No. 52530-60-6

Angiotensin pentapeptide

Cat. No.: B1667401
CAS No.: 52530-60-6
M. Wt: 675.8 g/mol
InChI Key: UCHGVQMTIJAUOM-RSGBUPOYSA-N
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Description

Angiotensin pentapeptide is a biologically active peptide derived from the larger angiotensin II peptide. It plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. The pentapeptide sequence is a fragment of the angiotensin II peptide, specifically the amino acid sequence from the fourth to the eighth position. This peptide has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and cardiovascular diseases.

Mechanism of Action

Mode of Action

The interaction of Angiotensin pentapeptide with its targets involves a complex process. This compound is formed when Angiotensin II (Ang II) is cleaved by ACE2 . This peptide then binds to the Mas receptor, triggering a cascade of intracellular events . The binding of this compound to the Mas receptor opposes many actions of the Ang II-AT1R axis .

Biochemical Pathways

The Renin-Angiotensin System (RAS) is a key hormonal system in the physiological regulation of blood pressure . The classic RAS comprises the ACE-Ang II-AT1R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The non-classical or alternative RAS, in which this compound plays a crucial role, is composed primarily of the ACE2-Ang-(1-7)-AT7R pathway that opposes many actions of the Ang II-AT1R axis .

Pharmacokinetics

They have two binding sites per ACE (high affinity “C”, lower affinity “N”) that have sub-nanomolar affinities and dissociation rates of hours . The bioavailability of these compounds can vary significantly, and they are often administered as prodrugs .

Result of Action

The result of the action of this compound is primarily the regulation of blood pressure . By opposing the actions of the Ang II-AT1R axis, it promotes vasodilation, reduces water intake, decreases sodium retention, and mitigates oxidative stress, fibrosis, cellular growth, and inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, changes in the redox status of the environment can affect angiotensin release . Moreover, local tissue and temperature changes can also influence the physiological regulation of angiotensin release .

Biochemical Analysis

Biochemical Properties

Angiotensin pentapeptide interacts with various enzymes, proteins, and other biomolecules. It is primarily formed through the action of the angiotensin-converting enzyme 2 (ACE2) on Angiotensin II . The peptide also interacts with other peptidases such as Neprilysin, Dipeptidyl peptidase 3, and Prolyl oligopeptidase, which contribute to its formation and degradation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It opposes many actions of the Angiotensin II-AT1R axis, which promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . Therefore, it plays a crucial role in the regulation of blood pressure, inflammation, endothelial dysfunction, atherosclerosis, hypertension, and congestive heart failure .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the angiotensin type 1 receptor (AT1R) to invoke both peripheral and central mechanisms in the regulation of blood pressure . Chronic activation of the ACE-Ang II-AT1R pathway may also be associated with various pathological responses .

Metabolic Pathways

This compound is involved in the renin-angiotensin system (RAS), a key hormonal system in the physiological regulation of blood pressure . The RAS comprises the ACE-Ang II-AT1R axis and the ACE2-Angiotensin pentapeptide-AT7R pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the literature. It is known that the peptide is part of the circulating endocrine system .

Subcellular Localization

It is known that the peptide is part of the circulating endocrine system , suggesting that it may be present in the extracellular space and possibly internalized into cells under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin pentapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural biological processes. The peptide is then extracted and purified for use.

Chemical Reactions Analysis

Types of Reactions: Angiotensin pentapeptide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.

Major Products:

    Oxidation Products: Methionine sulfoxide-containing peptides.

    Reduction Products: Restored methionine-containing peptides.

    Substitution Products: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Angiotensin pentapeptide has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored as a potential therapeutic agent for treating hypertension and cardiovascular diseases. It is also studied for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Comparison with Similar Compounds

Angiotensin pentapeptide can be compared to other peptides in the renin-angiotensin system, such as:

    Angiotensin II: The parent peptide from which the pentapeptide is derived. Angiotensin II has a broader range of biological activities and a longer amino acid sequence.

    Angiotensin III: Another fragment of angiotensin II, consisting of the amino acid sequence from the second to the eighth position. It has similar but distinct biological effects compared to the pentapeptide.

    Angiotensin IV: A shorter fragment of angiotensin II, consisting of the amino acid sequence from the third to the eighth position. It has unique effects on cognitive function and memory.

Uniqueness: this compound is unique in its specific sequence and its ability to selectively interact with the angiotensin II type 1 receptor. This selective interaction allows for targeted modulation of blood pressure and fluid balance, making it a valuable compound for therapeutic research.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49)/t21-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHGVQMTIJAUOM-RSGBUPOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200520
Record name Angiotensin pentapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52530-60-6
Record name Angiotensin pentapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052530606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin pentapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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